molecular formula C20H21NO2 B589572 Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 158602-32-5

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Cat. No. B589572
M. Wt: 307.393
InChI Key: MMUAPMICLHEYFY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 . The compound is solid in form .


Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Antifungal Activity

Ethyl-1H-benzotriazol-1-acetate, a related compound, has been synthesized and shown moderate to good antifungal activity against C. albicans. Compounds similar to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been found effective in antifungal applications (Toraskar, Kadam, & Kulkarni, 2009).

Chemosensor Development

Compounds like Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate have been utilized in developing chemosensors. A study highlighted the synthesis of a new chemosensor for detecting Cu2+ and Hg2+ in semi-aqueous media, using a similar compound (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

Reactivity Studies

The reactivity of ethyl esters of related compounds has been studied, revealing insights into the nootropic, antihypoxic, and anabolic activity of these compounds. The study included ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).

Cyclization Reaction Study

A cyclization reaction involving compounds structurally similar to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate was studied, resulting in the formation of functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] (Lu, Sun, Xie, & Yan, 2016).

Molecular Diversity in Cyclization Reactions

Another study focused on the molecular diversity in cyclization reactions, including the reaction of ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate, which shares similarities with the target compound (Lu, Sun, Xie, & Yan, 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAPMICLHEYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699840
Record name Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

CAS RN

158602-32-5
Record name Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of DMSO (5.3 mL, 75 mmol) in methylene chloride (100 mL) at −78° C. under argon was added oxalyl chloride (4.6 mL, 53 mmol) dropwise. After stirring for 30 min., a solution of 1-benzhydryl-azetidin-3-ol hydrochloride (12) (10 g, 36 mmol) in methylene chloride (10 mL) was added dropwise. The reaction mixture was stirred for 1 hr at −78° C. before triethylamine (18 mL, 128 mmol) was added. The ice bath was removed and the reaction quenched with saturated ammonium chloride (75 mL) at 0° C., then extracted with ethyl acetate (3×150 mL). The combined ethyl acetate layer was washed with water (100 mL), brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was stirred in ethyl acetate and hexane, filtered to give 1-benzhydrylazetidin-3-one (9 g, 33 mmol, 92%). To a stirring solution of the resulting 1-benzhydryl-azetidin-3-one (8.3 g, 30 mmol) in methylene chloride (120 mL) was added triethylamine (6.4 mL, 45 mmol), and carbethoxymethylene triphenylphosphorane (15.9 g, 45 mmol). This reaction mixture was stirred under argon at room temperature for 2 hrs., then quenched with acetone (1 mL), and concentrated in vacuo. The residue was stirred in 20% ethyl acetate in hexane (20 mL) as triphenyl phosphine oxide precipitated. The mixture was then filtered and concentrated. The crude product was chromatographed on silica gel, eluting with 50:40:10 methylene chloride:hexane:ether to give 9.3 g of the title compound.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
LZ Sun, JB Xie - Synlett, 2023 - thieme-connect.com
Domino conjugate addition/inert-bond activation is a useful strategy for improving the efficiency of synthesis. We summarize reports on domino conjugate addition/inert-bond activation …
Number of citations: 2 www.thieme-connect.com

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